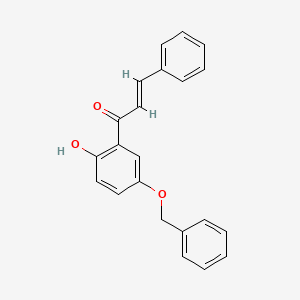

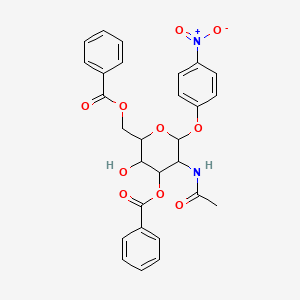

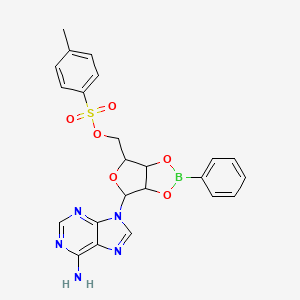

![molecular formula C3H9NO7P2.2Na B1140434 disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate CAS No. 106437-12-1](/img/structure/B1140434.png)

disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Disodium pamidronate, also known as pamidronic acid disodium salt, is a nitrogen-containing bisphosphonate used primarily to prevent bone loss. It is commonly used in the treatment of conditions such as osteoporosis, Paget’s disease, and hypercalcemia of malignancy. Disodium pamidronate works by inhibiting bone resorption and increasing bone density .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Disodium pamidronate is synthesized from β-alanine and phosphorus reagents. The reaction typically involves the use of phosphorus trichloride and phosphorous acid. The process is carried out in solvents such as sulfolane or methanesulfonic acid at elevated temperatures (around 75°C). The reaction yields pamidronic acid, which is then neutralized with sodium hydroxide to form disodium pamidronate .

Industrial Production Methods

In industrial settings, the preparation of disodium pamidronate involves dissolving glycine and sucrose in water, followed by the addition of pamidronate disodium. The pH is adjusted using a phosphoric acid-citric acid buffer solution. The solution is then filtered, sterilized, and filled into vials for injection .

Analyse Chemischer Reaktionen

Types of Reactions

Disodium pamidronate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions.

Reduction: It can be reduced, although this is less common.

Substitution: It can undergo substitution reactions, particularly involving its phosphonate groups.

Common Reagents and Conditions

Common reagents used in reactions with disodium pamidronate include phosphorus trichloride, phosphorous acid, and sodium hydroxide. The reactions typically occur under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions include pamidronic acid and its various salts, such as disodium pamidronate .

Wissenschaftliche Forschungsanwendungen

Disodium pamidronate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical syntheses and studies involving bisphosphonates.

Medicine: It is widely used in the treatment of osteoporosis, Paget’s disease, and hypercalcemia of malignancy.

Industry: It is used in the production of pharmaceuticals and as a component in certain medical treatments.

Wirkmechanismus

Disodium pamidronate works by inhibiting osteoclast-mediated bone resorption. It binds to hydroxyapatite crystals in bone, preventing their dissolution. This action reduces the breakdown of bone and helps maintain bone density. The compound is taken up by osteoclasts, where it disrupts their activity and induces apoptosis, thereby reducing bone resorption .

Vergleich Mit ähnlichen Verbindungen

Disodium pamidronate belongs to the class of bisphosphonates, which includes other compounds such as:

- Alendronate

- Ibandronate

- Zoledronate

- Etidronate

Compared to these compounds, disodium pamidronate is unique in its specific binding affinity and its effectiveness in treating certain bone diseases. For example, it has a higher potency than etidronate but is less potent than zoledronate .

Conclusion

Disodium pamidronate is a versatile and effective compound used in the treatment of various bone-related conditions. Its unique chemical properties and mechanism of action make it a valuable tool in both medical and scientific research.

Eigenschaften

IUPAC Name |

disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11NO7P2.2Na.2H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;2*1H2/q;2*+1;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAMKQBOELBRBL-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H13NNa2O9P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

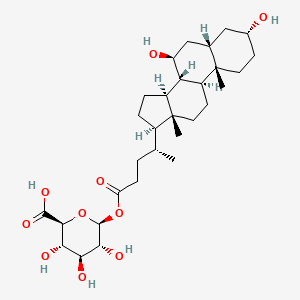

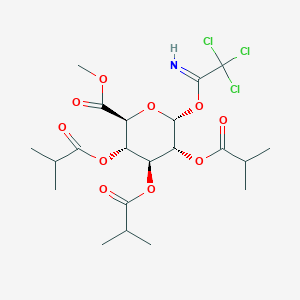

![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)

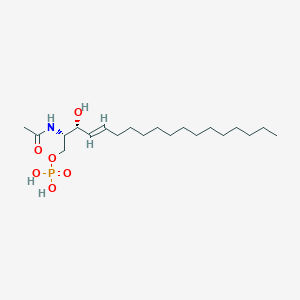

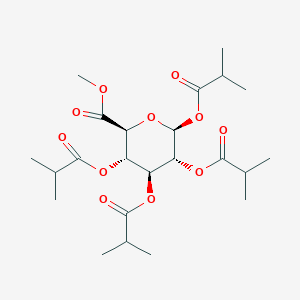

![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)

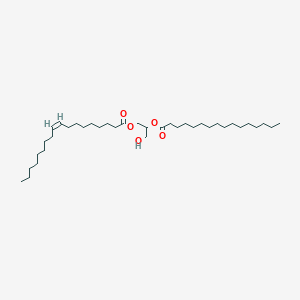

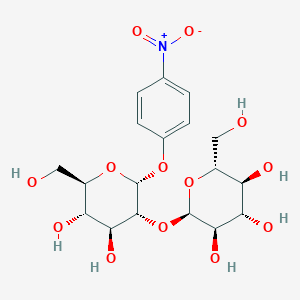

![methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140368.png)

![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)